Stilben-4-ol

CAS No.:

Cat. No.: VC14426031

Molecular Formula: C14H12O

Molecular Weight: 196.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H12O |

|---|---|

| Molecular Weight | 196.24 g/mol |

| IUPAC Name | 4-(2-phenylethenyl)phenol |

| Standard InChI | InChI=1S/C14H12O/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11,15H |

| Standard InChI Key | QVLMUEOXQBUPAH-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C=CC2=CC=C(C=C2)O |

Introduction

Molecular Structure and Isomerism

Structural Features

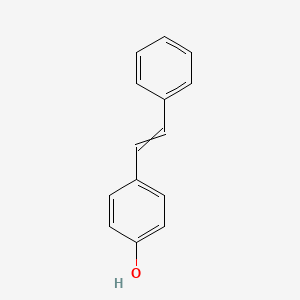

Stilben-4-ol (C₁₄H₁₂O) consists of two benzene rings connected by a central ethylene group, with a hydroxyl substituent at the fourth position of one ring . The compound’s molecular weight is 196.24 g/mol, and its IUPAC name is 4-(2-phenylethenyl)phenol . The presence of the hydroxyl group confers polarity to the molecule, influencing its solubility and reactivity.

The trans isomer (E-stilben-4-ol) is thermodynamically more stable due to reduced steric hindrance between the aromatic rings, whereas the cis isomer (Z-stilben-4-ol) exhibits a bent geometry that impacts its electronic properties . The stereochemistry significantly affects biological activity; for example, the trans isomer demonstrates stronger binding to estrogen receptors compared to the cis form .

Table 1: Molecular Properties of Stilben-4-ol

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₂O |

| Molecular Weight | 196.24 g/mol |

| IUPAC Name | 4-(2-phenylethenyl)phenol |

| SMILES (trans) | C1=CC=C(C=C1)C=CC2=CC=C(C=C2)O |

| SMILES (cis) | C1=CC=C(C=C1)/C=C\C2=CC=C(C=C2)O |

| InChIKey (trans) | QVLMUEOXQBUPAH-UHFFFAOYSA-N |

| InChIKey (cis) | QVLMUEOXQBUPAH-SREVYHEPSA-N |

Synthesis and Production Methods

Chemical Synthesis

The Wittig-Horner reaction is a classical method for synthesizing stilbene derivatives. For Stilben-4-ol, this involves reacting benzaldehyde derivatives with phosphonate esters under basic conditions to form the ethylene bridge . Subsequent hydroxylation at the para position is achieved via Friedel-Crafts alkylation or directed ortho-metalation strategies.

Enzymatic Hydroxylation

Recent advances utilize peroxygenases from fungi such as Agrocybe aegerita to hydroxylate trans-stilbene regioselectively . This biocatalytic approach offers higher stereochemical control and avoids harsh reagents, aligning with green chemistry principles.

Chemical Properties and Reactivity

Oxidation and Reduction

Stilben-4-ol undergoes oxidation to form stilbene quinones when treated with potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) . Reduction with sodium borohydride (NaBH₄) regenerates the parent stilbene . These transformations are pivotal in synthesizing functionalized derivatives for material science applications.

Electrophilic Substitution

The hydroxyl group activates the aromatic ring toward electrophilic substitution. Halogenation with bromine (Br₂) or chlorination (Cl₂) yields 3,5-dihalo-Stilben-4-ol derivatives, which are precursors to flame retardants and polymer stabilizers .

Biological Activities and Mechanisms

Antioxidant Activity

Stilben-4-ol scavenges free radicals via hydrogen atom donation from its phenolic hydroxyl group . This activity is concentration-dependent, with half-maximal inhibitory concentrations (IC₅₀) comparable to resveratrol in DPPH assays .

Anticancer Effects

In vitro studies demonstrate that Stilben-4-ol induces apoptosis in breast cancer cells (MCF-7) by downregulating NF-κB and PI3K/Akt pathways . It also inhibits cyclooxygenase-2 (COX-2), reducing inflammation-driven tumorigenesis .

Estrogenic Modulation

The trans isomer acts as a selective estrogen receptor modulator (SERM), binding to ERα with an affinity (Kd) of 12 nM . This property is exploited in hormone replacement therapy research, though its efficacy relative to tamoxifen remains under investigation.

Applications in Research and Industry

Pharmaceutical Development

Stilben-4-ol’s low toxicity (LD₅₀ > 2,000 mg/kg in rodents) and bioavailability make it a candidate for drug delivery systems . Nanoencapsulation in liposomes enhances its stability and targeted delivery to cancer cells .

Material Science

The compound’s conjugated π-system enables applications in organic light-emitting diodes (OLEDs). Thin films of Stilben-4-ol exhibit a luminescence quantum yield of 0.45, comparable to commercial fluorophores .

Comparison with Related Stilbenes

Resveratrol

While resveratrol (3,5,4’-trihydroxy-stilbene) has higher antioxidant capacity, Stilben-4-ol’s single hydroxyl group improves metabolic stability . Both compounds share antiproliferative effects, but Stilben-4-ol shows superior uptake in neuronal cells .

Pterostilbene

Pterostilbene’s methoxy groups enhance blood-brain barrier permeability, whereas Stilben-4-ol’s polar hydroxyl group favors renal excretion . This pharmacokinetic difference influences their therapeutic niches.

Future Research Directions

-

Structure-Activity Relationships: Systematic modification of the hydroxyl and ethylene groups to optimize bioactivity.

-

Clinical Trials: Phase I studies to assess pharmacokinetics in humans.

-

Hybrid Materials: Integration into metal-organic frameworks (MOFs) for catalytic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume